6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-amine
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Overview
Description
6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-amine is a chemical compound with the molecular formula C12H14BrN. It is a derivative of carbazole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-amine typically involves the bromination of a carbazole precursor followed by amination. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the carbazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent amination processes. These methods are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent carbazole.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-1,4-dione, while substitution with an amine could produce an amino-carbazole derivative .
Scientific Research Applications
6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Similar in structure but with a methyl group instead of a bromine atom.
6-Chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Similar in structure but with a chlorine atom instead of a bromine atom.
Uniqueness
6-Bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C12H15BrN2 |
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Molecular Weight |
267.16 g/mol |
IUPAC Name |
6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazol-1-amine |
InChI |
InChI=1S/C12H15BrN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,8,10,12,15H,1-3,14H2 |
InChI Key |
JFKKUZIHILJCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1)N)NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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